molecular formula C13H8FNOSe B12712695 2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one CAS No. 81743-95-5

2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one

Cat. No.: B12712695
CAS No.: 81743-95-5
M. Wt: 292.18 g/mol
InChI Key: SSAOHRSPJVWNMG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one is a chemical compound known for its unique structure and properties It contains a fluorophenyl group and a benzisoselenazol moiety, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-fluorophenyl isocyanate with a suitable selenazole derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, including continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of selenol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the benzisoselenazol moiety contributes to its reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetic acid
  • 2-Fluorobiphenyl
  • 4-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-(2-Fluorophenyl)-1,2-benzisoselenazol-3(2H)-one stands out due to its unique benzisoselenazol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

81743-95-5

Molecular Formula

C13H8FNOSe

Molecular Weight

292.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8FNOSe/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)17-15/h1-8H

InChI Key

SSAOHRSPJVWNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC=C3F

Origin of Product

United States

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